- Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis, China, , ,

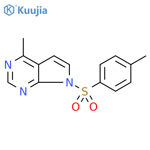

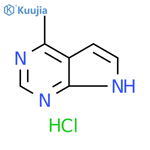

Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/945950-37-8x500.png)

945950-37-8 structure

商品名:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-7h-pyrrolo[2,3-d]pyrimidine

- SureCN192778

- AG-D-03835

- OR17060

- PB13597

- CTK6C4492

- AK171635

- QWIAHMVNMONKCU-UHFFFAOYSA-N

- FCH955902

- 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-

- AB0198701

- ST1191222

- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- MFCD13619883

- SCHEMBL192778

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-

- RZ4A845PGQ

- 945950-37-8

- CS-0050807

- SY097663

- DB-358437

- AKOS006356475

- AS-34799

- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

-

- MDL: MFCD13619883

- インチ: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)

- InChIKey: QWIAHMVNMONKCU-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CN2)C(C)=NC=1

計算された属性

- せいみつぶんしりょう: 133.063997236g/mol

- どういたいしつりょう: 133.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 1.1

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1476033-1g |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 97% | 1g |

$28.00 | 2022-05-16 | |

| Ambeed | A1476033-25g |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 98% | 25g |

$622.00 | 2022-05-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN094-200mg |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 97% | 200mg |

189.0CNY | 2021-07-17 | |

| ChemScence | CS-0050807-1g |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 97.92% | 1g |

$50.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121983-10G |

4-methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 97% | 10g |

¥ 2,607.00 | 2023-04-12 | |

| TRC | M336760-2500mg |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 2500mg |

$316.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-100mg |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 97% | 100mg |

¥146.0 | 2023-09-06 | |

| Chemenu | CM109171-250mg |

4-methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 95%+ | 250mg |

$67 | 2021-08-06 | |

| Ambeed | A276816-25g |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 98% | 25g |

$166.0 | 2025-02-21 | |

| Apollo Scientific | OR17060-1g |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |

945950-37-8 | 99% | 1g |

£17.00 | 2025-03-21 |

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; 16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

リファレンス

- Preparation of substituted nucleoside derivatives useful as anticancer agents, United States, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C

リファレンス

- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ; 200 min, rt

リファレンス

- Preparation of 7-deazapurine compounds using iron complex catalyst, China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; rt → 0 °C

1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides, Journal of Organic Chemistry, 2020, 85(2), 403-418

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 8 h, 75 °C

リファレンス

- Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt

1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt

1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5

1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt

1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5

リファレンス

- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C

1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9

リファレンス

- Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt

1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C

1.3 Reagents: Ammonium chloride ; -80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C

1.3 Reagents: Ammonium chloride ; -80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

リファレンス

- Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; rt; 8 h, rt

リファレンス

- Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt

リファレンス

- Method for preparing jak inhibitor key intermediate, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5 - 8.5, rt

リファレンス

- Process for preparation of ruxolitinib and intermediates thereof, India, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min

1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C

1.3 Reagents: Ammonium chloride ; -80 - -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C

1.3 Reagents: Ammonium chloride ; -80 - -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

リファレンス

- Preparation of azaindole compounds and methods for kinase modulation, and indications therefor, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran , Water ; 25 °C; 16 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C

リファレンス

- Process and intermediates for preparing baricitinib, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C

1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C

1.4 Reagents: Sodium bicarbonate ; pH 6

1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C

1.4 Reagents: Sodium bicarbonate ; pH 6

リファレンス

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 2 h, 0 °C

リファレンス

- Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Catalysts: Palladium

リファレンス

- Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; overnight, reflux; reflux → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C

1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C

1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C

1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C

リファレンス

- Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials

- 4-methyl-7-tosyl-7H-pyrrolo[2.3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 2-methyl-, hydrochloride (1:1)

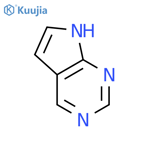

- 7H-Pyrrolo[2,3-d]pyrimidine

- Methylmagnesium Chloride (3M in THF)

- Trimethylboroxin

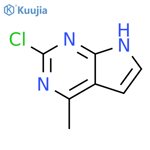

- 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

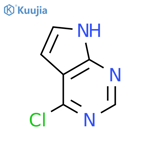

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 関連文献

-

José-María Ordu?a,Natalia del Río,María-Jesús Pérez-Pérez Org. Biomol. Chem. 2023 21 5457

945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine) 関連製品

- 1706433-40-0(4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine)

- 859537-81-8(4-(cyclopropanesulfonyl)phenol)

- 2229448-22-8(1-(pyrimidin-4-yl)methylcyclopropan-1-amine)

- 5304-29-0(6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine)

- 2640902-38-9(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)

- 2680785-56-0((1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid)

- 1805120-02-8(3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

- 2877631-12-2(4-(6-cyclopropylpyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one)

- 78915-52-3(Methyl 4-(isocyanatomethyl)benzoate)

- 2138293-79-3(3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

清らかである:99%

はかる:100g

価格 ($):597.0